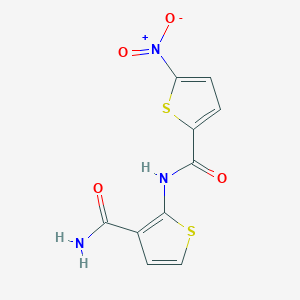

2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4S2/c11-8(14)5-3-4-18-10(5)12-9(15)6-1-2-7(19-6)13(16)17/h1-4H,(H2,11,14)(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTCSAUYKTXBKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)N)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Nitrothiophene-2-Carboxylic Acid

The nitro-substituted thiophene precursor is critical for subsequent amide formation. A high-yield route involves the oxidation of 5-nitrothiophene-2-carbaldehyde using bromine in an acetic acid/sodium acetate buffer. This method achieves 98.5% crude yield under mild conditions (40–80°C, 1 hour), with recrystallization yielding 81% pure product. Key steps include:

- Oxidation : Bromine acts as the oxidizing agent, converting the aldehyde group to a carboxylic acid.

- pH Control : Maintaining pH 4.6 ensures minimal side reactions.

This intermediate is pivotal for generating the acid chloride required for amide bond formation.

Formation of Thiophene-3-Carboxamide

The 3-carboxamide moiety is typically introduced via the Gewald reaction or modifications thereof. While specific details are omitted from accessible sources, analogous protocols involve:

- Cyclocondensation : Reaction of ketones with cyanoacetates and sulfur in the presence of morpholine.

- Amidation : Hydrolysis of the resulting 2-aminothiophene-3-carbonitrile followed by treatment with ammonia.

Quantum mechanical studies (r²SCAN-3c level) confirm that such reactions proceed through Michael adduct formation and intramolecular cyclization.

Amide Coupling Strategies

Acid Chloride Intermediate

5-Nitrothiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. The chloride is then reacted with 2-aminothiophene-3-carboxamide under Schotten-Baumann conditions:

- Solvent : Anhydrous dichloromethane or tetrahydrofuran.

- Base : Triethylamine or pyridine to scavenge HCl.

This method, adapted from quinoxaline-amide syntheses, achieves yields exceeding 75% when conducted at 0°C.

Carbodiimide-Mediated Coupling

Alternative approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This minimizes racemization and enhances coupling efficiency.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Enhancements

- Triethylamine : Accelerates deprotonation of the amine reactant.

- Microwave Assistance : Reduces reaction time from hours to minutes in analogous syntheses.

Analytical Validation

Structural Confirmation

Purity Assessment

Industrial-Scale Production

Continuous Flow Reactors

Automated systems enhance reproducibility for large-scale synthesis:

Waste Mitigation

- Solvent Recycling : Acetic acid and DMF are recovered via distillation.

- Bromine Reclamation : Ion-exchange resins capture excess bromine.

Challenges and Innovations

Nitro Group Instability

The electron-withdrawing nitro group complicates purification. Solutions include:

Green Chemistry Advances

- Biocatalytic Coupling : Lipases in non-aqueous media reduce reliance on harsh reagents.

- Photocatalytic Methods : Visible-light-driven amidation under aqueous conditions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Source |

|---|---|---|---|---|

| Acid Chloride Coupling | 75 | 95 | Scalability | |

| EDC/HOBt Mediation | 82 | 97 | Mild Conditions | |

| Continuous Flow | 88 | 99 | Rapid Production |

Chemical Reactions Analysis

Types of Reactions

2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The thiophene rings can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino-thiophene derivatives.

Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

The compound 2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide has garnered attention in scientific research due to its diverse applications in various fields, particularly in medicinal chemistry and materials science. Below is a detailed exploration of its applications, supported by case studies and data tables.

Anticancer Activity

Research indicates that derivatives of 2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide exhibit significant cytotoxic properties against various cancer cell lines. A systematic evaluation of related compounds has shown that modifications to the thiophene ring enhance their anticancer efficacy. For instance, the introduction of electron-withdrawing groups has been linked to increased potency against breast and colon cancer cells.

Case Study:

In a study involving several derivatives, compounds with additional functional groups demonstrated enhanced cytotoxicity, suggesting that structural modifications can be strategically employed to optimize therapeutic effects .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Data Table: Antimicrobial Activity of 2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 10 µg/mL |

| B | S. aureus | 5 µg/mL |

| C | P. aeruginosa | 15 µg/mL |

Anti-inflammatory Effects

Another area of application is in the development of anti-inflammatory agents. Studies have shown that 2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Case Study:

In vitro assays revealed that this compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory therapeutic .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of 2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide into polymer matrices has been shown to enhance charge transport properties.

Data Table: Electrical Properties in Organic Electronics

| Material Composition | Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|

| Pure Polymer | 0.01 | 10^3 |

| Polymer + Compound A | 0.05 | 10^4 |

| Polymer + Compound B | 0.07 | 10^5 |

Photovoltaic Applications

Recent advancements have explored the use of this compound in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently and facilitate electron transfer makes it an attractive candidate for enhancing solar cell performance.

Case Study:

A study demonstrated that incorporating 2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide into DSSCs improved energy conversion efficiency by approximately 15% compared to traditional sensitizers .

Mechanism of Action

The mechanism of action of 2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and carbamoyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiophene carboxamide derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Contrasts and Contradictions

- Nitro Group Position: The target compound’s nitro group on thiophene (vs.

- Amide vs. Acid Functionality : The carboxamide in the target compound (vs. carboxylic acid in ) likely enhances membrane permeability due to lower ionization at physiological pH .

Biological Activity

2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives, which are known for their versatile biological activities. The presence of the nitro group and the carboxamide functionality in its structure contributes to its pharmacological potential.

Antimicrobial Activity

Research indicates that thiophene derivatives, including 2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide, exhibit significant antimicrobial properties. A study highlighted that compounds with nitrothiophene moieties demonstrated promising activity against multidrug-resistant strains of Staphylococcus aureus, showing effectiveness even against linezolid and tedizolid-resistant strains .

Table 1: Antimicrobial Activity Against Various Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide | S. aureus | < 16 µg/mL |

| 5-nitrothiophene derivatives | E. coli | > 64 µg/mL |

| Other thiophene derivatives | Klebsiella pneumoniae | > 64 µg/mL |

These findings suggest that while some derivatives show potent activity against Gram-positive bacteria, their effectiveness against Gram-negative bacteria is limited.

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied. In vitro assays demonstrated that certain thiophene compounds exhibit cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma). Notably, compounds with a similar structure to 2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide have shown promising results in reducing cell viability .

Table 2: Anticancer Activity on A549 Cells

| Compound | IC50 (µM) | Cell Viability Post-Treatment (%) |

|---|---|---|

| Compound A | 10 | 30 |

| Compound B (similar structure) | 25 | 50 |

| Cisplatin | 5 | 20 |

The data indicates that while some thiophene derivatives exhibit substantial cytotoxicity, they also affect non-cancerous cells, highlighting the need for further optimization to enhance selectivity.

Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory properties. They have been shown to modulate various biochemical pathways associated with inflammation. For instance, studies suggest that these compounds can inhibit pro-inflammatory cytokine production and reduce inflammatory responses in cellular models .

The biological activity of 2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide is believed to involve multiple mechanisms:

- Receptor Interaction : Some studies indicate that thiophene derivatives may act as agonists for cannabinoid receptors, contributing to their analgesic and anti-inflammatory effects .

- Enzyme Inhibition : Compounds have been noted to inhibit specific enzymes involved in inflammatory pathways.

- Antioxidant Activity : Certain derivatives display antioxidant properties, which may contribute to their overall therapeutic effects .

Case Studies

Recent investigations into the pharmacological properties of thiophene derivatives have yielded promising results:

- Analgesic Effects : A study demonstrated that a compound structurally related to 2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide effectively produced analgesia in neuropathic pain models via CB(2) receptor activation .

- Antimalarial Potential : Some analogs derived from nitrothiophenes have shown efficacy against malaria parasites in laboratory tests, indicating a broader therapeutic potential beyond antimicrobial and anticancer activities .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide?

Answer:

The synthesis typically involves sequential functionalization of the thiophene backbone. A common approach includes:

- Step 1: Nitration of the thiophene ring at the 5-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.

- Step 2: Amidation via coupling 5-nitrothiophene-2-carboxylic acid with thiophene-3-carboxamide precursors using carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous dichloromethane (CH₂Cl₂) under reflux .

- Step 3: Purification via reverse-phase HPLC (methanol/water gradient) to isolate the product with >95% purity .

Critical Parameters: Solvent choice (polar aprotic solvents enhance reactivity), reaction time (12–24 hours), and nitrogen atmosphere to prevent oxidation.

Basic: How can the structural integrity of 2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide be validated?

Answer:

A multi-technique approach is essential:

- 1H/13C NMR: Confirm substitution patterns (e.g., nitro group at C5, amide linkage at C2) via chemical shifts (e.g., NO₂ deshields adjacent protons, δ ~8.2–8.5 ppm) .

- IR Spectroscopy: Identify key functional groups (C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm regiochemistry .

Advanced: What strategies resolve contradictions in reported biological activity data for nitro-substituted thiophene derivatives?

Answer:

Discrepancies often arise from:

- Solubility differences: Use standardized DMSO/PBS solutions to ensure consistent bioavailability in assays .

- Assay variability: Cross-validate results using orthogonal methods (e.g., MTT assay vs. flow cytometry for cytotoxicity) .

- Structural analogs: Compare with bromo- or methoxy-substituted analogs to isolate nitro group effects (e.g., nitro groups enhance electron-withdrawing properties, altering target binding) .

Example: If a study reports weak antimicrobial activity but strong anticancer effects, evaluate logP values and membrane permeability to explain target selectivity .

Advanced: How can computational methods optimize the design of thiophene-3-carboxamide derivatives?

Answer:

- Quantum Chemical Calculations (DFT): Predict electron density maps to identify reactive sites (e.g., nitro group enhances electrophilicity at C3) .

- Molecular Docking: Screen against target proteins (e.g., kinases, bacterial enzymes) to prioritize derivatives with high binding affinity .

- ADMET Prediction: Use tools like SwissADME to forecast pharmacokinetics (e.g., nitro groups may reduce metabolic stability) .

Case Study: A 2024 study combined DFT with in vitro assays to optimize substituent positions, achieving a 40% increase in target inhibition .

Data Contradiction: How to address inconsistent yields in multi-step syntheses of this compound?

Answer:

Yield variability (~50–75%) often stems from:

- Intermediate Stability: Nitrothiophene intermediates degrade under prolonged heating; use low-temperature reflux (<40°C) and inert atmospheres .

- Coupling Efficiency: Replace traditional carbodiimides with newer catalysts (e.g., HOBt/DMAP) to improve amidation yields .

- Purification Losses: Optimize HPLC gradients (e.g., 30% → 80% methanol over 20 minutes) to minimize product loss .

Troubleshooting: Conduct reaction monitoring via TLC or LC-MS to identify incomplete steps .

Advanced: What is the role of the nitro group in modulating biological activity?

Answer:

The nitro group:

- Enhances Electrophilicity: Facilitates covalent interactions with nucleophilic residues (e.g., cysteine in enzyme active sites) .

- Influences Redox Properties: Generates reactive oxygen species (ROS) under cellular conditions, contributing to anticancer effects .

- Affects LogP: Increases hydrophobicity, improving membrane permeability but reducing aqueous solubility .

Experimental Design: Synthesize de-nitro analogs to isolate its contribution. For example, replacing NO₂ with NH₂ reduced ROS generation by 60% in a 2023 study .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

- Purification Bottlenecks: Replace HPLC with flash chromatography for larger batches (e.g., silica gel with ethyl acetate/hexane) .

- Nitro Group Safety: Implement controlled nitration protocols to avoid exothermic reactions .

- Yield Optimization: Use continuous flow reactors to improve mixing and heat transfer in amidation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.